molecular formula C17H15FN4O2S B3672286 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B3672286
M. Wt: 358.4 g/mol
InChI Key: TVYURGBIBKIRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological and pharmacological activities.

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity being considered. For example, some 1,3,4-thiadiazole derivatives have been found to be potent anticonvulsant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 4-fluorophenyl hydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Oxadiazole derivatives: Contain a similar five-membered ring but with an oxygen atom instead of sulfur.

    Triazole derivatives: Another class of five-membered heterocycles with three nitrogen atoms.

Uniqueness

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is unique due to the presence of both ethoxy and fluorophenyl groups, which may enhance its biological activity and selectivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-2-24-14-9-3-11(4-10-14)15-21-22-17(25-15)20-16(23)19-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYURGBIBKIRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.